Azumolene (sodium)
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Overview
Description
Azumolene (sodium) is a muscle relaxant that inhibits the release of calcium from the sarcoplasmic reticulum in skeletal muscle cells . It is a water-soluble analogue of dantrolene sodium, making it more suitable for emergency use . Azumolene is primarily used to counter muscle dysfunction associated with malignant hyperthermia .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azumolene can be synthesized through a series of chemical reactions involving the formation of an oxazole ring and subsequent modifications. The synthetic route typically involves the reaction of 4-bromobenzaldehyde with glycine to form an intermediate, which is then cyclized to produce the oxazole ring .
Industrial Production Methods
Industrial production of azumolene sodium involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification . The reaction conditions are carefully controlled to ensure the consistent production of high-purity azumolene sodium .
Chemical Reactions Analysis
Types of Reactions
Azumolene sodium undergoes various chemical reactions, including:
Oxidation: Azumolene can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups in azumolene, potentially altering its activity.
Substitution: Azumolene can undergo substitution reactions, particularly at the bromophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of azumolene derivatives with altered functional groups .
Scientific Research Applications
Azumolene sodium has a wide range of scientific research applications:
Mechanism of Action
Azumolene sodium exerts its effects by inhibiting the release of calcium from the sarcoplasmic reticulum in skeletal muscle cells. It binds to the ryanodine receptor, stabilizing it in a closed state and preventing calcium release . This action reduces muscle contraction and helps manage conditions like malignant hyperthermia .
Comparison with Similar Compounds
Similar Compounds
Dantrolene Sodium: A less water-soluble analogue of azumolene, also used to treat malignant hyperthermia.
Ryanodine: Another compound that affects calcium release but with different binding properties and effects.
Uniqueness
Azumolene sodium’s primary uniqueness lies in its improved water solubility compared to dantrolene sodium, making it more effective for emergency use . Additionally, its specific binding to the ryanodine receptor provides a targeted mechanism of action, distinguishing it from other muscle relaxants .
Properties
Molecular Formula |
C13H9BrN4NaO3 |
---|---|
Molecular Weight |
372.13 g/mol |
InChI |
InChI=1S/C13H9BrN4O3.Na/c14-9-3-1-8(2-4-9)10-5-15-12(21-10)6-16-18-7-11(19)17-13(18)20;/h1-6H,7H2,(H,17,19,20);/b16-6+; |
InChI Key |
LPJVYINOPBXWDB-FPUQOWELSA-N |
Isomeric SMILES |
C1C(=O)NC(=O)N1/N=C/C2=NC=C(O2)C3=CC=C(C=C3)Br.[Na] |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=NC=C(O2)C3=CC=C(C=C3)Br.[Na] |
Origin of Product |
United States |
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